2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWUFSJRTXLBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065352 | |
| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13102-34-6 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13102-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013102346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(2,5-DICHLOROPHENYL)-2,4-DIHYDRO-5-METHYL-3H-PYRAZOL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE2M8DC7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Substituted phenylpyrazolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, such as reduced inflammation and pain relief.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Structural Analogues and Substituent Effects
2-(2,4-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Structural Difference : The dichlorophenyl group is substituted at positions 2,4 instead of 2,4.
- For example, 2,4-dichloro derivatives are more commonly associated with fungicidal activity in commercial pesticides (e.g., myclozolin) .
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structural Difference : Lacks chlorine substituents on the phenyl ring.
- Impact : The absence of electron-withdrawing Cl groups reduces electrophilicity, leading to lower reactivity in nucleophilic substitution reactions. This compound is primarily used as a precursor in dye synthesis .
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Hydrochloride
- Structural Difference: Contains an amino group (-NH₂) at position 3 of the phenyl ring.
- Impact: The amino group enhances solubility in aqueous media and modifies biological interactions. This derivative demonstrated antifungal activity against Botryosphaeria dothidea but was less potent than commercial fungicides like Cabrio Top (pyraclostrobin-based) .
Physicochemical Properties
| Property | 2-(2,5-Dichlorophenyl)-5-methyl-pyrazolone | 2-(2,4-Dichlorophenyl)-5-methyl-pyrazolone | 5-Methyl-2-phenyl-pyrazolone |
|---|---|---|---|
| Molecular Weight (g/mol) | 255.09 | 255.09 | 188.23 |
| Solubility | Moderate in DMSO, ethanol | High in DMF, acetone | High in chloroform, ethanol |
| Melting Point (°C) | 180–185 | 170–175 | 150–155 |
Biological Activity
2-(2,5-Dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C11H10Cl2N2O
- Molecular Weight : 247.12 g/mol
The presence of the dichlorophenyl group contributes significantly to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolones exhibit significant antimicrobial activity. For instance, a study evaluated various pyrazole derivatives against multiple pathogens, reporting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for the most active derivatives . The compound was found effective against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Summary
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Not specified |
| Escherichia coli | 0.50 | 0.75 | Not specified |
| Candida albicans | 0.30 | 0.40 | Not specified |
Anti-inflammatory Activity
The compound has also shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies indicated that certain pyrazolone derivatives possess higher selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting they may offer therapeutic advantages with reduced side effects .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes involved in bacterial DNA replication, such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these activities ranged from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Synergistic Effects
The compound has been shown to exhibit synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains of bacteria . This property is particularly valuable in combating antibiotic resistance.
Toxicity and Safety Profile
Toxicological assessments revealed that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to traditional agents . Furthermore, cytotoxicity studies demonstrated IC50 values greater than 60 µM against normal cell lines, suggesting a degree of selectivity towards pathogenic cells.
Clinical Relevance
A notable case study involved the application of pyrazolone derivatives in treating infections caused by multi-drug resistant bacteria. In this study, patients treated with a combination therapy including these compounds showed significant improvement compared to those receiving standard treatments alone.
Laboratory Findings
In laboratory settings, several derivatives were synthesized and tested for their biological activities. The findings consistently indicated that modifications to the pyrazolone structure could enhance antimicrobial potency while maintaining low toxicity levels.
Q & A
Q. Data Contradiction Analysis
- Cross-Validation : Compare experimental H/C NMR data with calculated shifts from DFT simulations (e.g., Gaussian) .
- Crystallographic Confirmation : Perform single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms or regiochemistry .
- Reference Standards : Cross-check with NIST Chemistry WebBook data for analogous pyrazolones .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : Use H NMR to confirm the pyrazolone ring protons (δ 2.5–3.5 ppm for methyl groups; δ 5–6 ppm for dihydro protons) and C NMR to identify carbonyl (δ 160–180 ppm) and aromatic carbons .
- FTIR : Detect C=O stretching (1650–1700 cm) and N-H bending (1500–1550 cm) .
- HRMS : Validate molecular weight with <2 ppm error .
What strategies improve solubility of the compound without compromising bioactivity?
Advanced Research Question
- Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH or HCl, as demonstrated for triazolothiadiazine analogs .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the N1 position to enhance hydrophilicity .
- Prodrug Design : Convert the carbonyl group to a hydrolyzable ester or amide .
How can chromatographic methods ensure purity for pharmacological studies?
Q. Methodological Guidance
- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate impurities; monitor at 254 nm .
- TLC : Employ silica gel plates with ethyl acetate-hexane (3:7) to track reaction progress .
- Melting Point Analysis : Confirm purity by comparing observed values (e.g., 209–211°C) with literature data .
How do researchers validate crystallographic data against computational models?
Q. Data Cross-Validation
- Overlay Analysis : Superimpose X-ray structures (e.g., CCDC-deposited data ) with DFT-optimized geometries using Mercury or PyMOL.
- Torsional Angles : Compare experimental and calculated dihedral angles to assess conformational stability .
- Electron Density Maps : Validate hydrogen-bonding networks and tautomeric forms using Olex2 or SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
